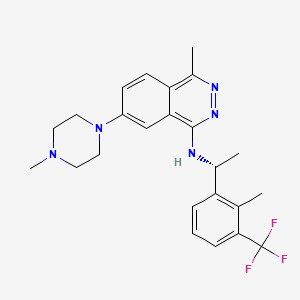
KRAS ligand 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS ligand 3 is a small molecule compound that targets the KRAS protein, a member of the RAS family of GTPases. KRAS is one of the most commonly mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers . This compound has been developed to specifically inhibit the activity of mutant KRAS proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS ligand 3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common method involves the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route may include the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance binding affinity and specificity.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
KRAS ligand 3 undergoes various chemical reactions, including:
Covalent modification: The compound can form covalent bonds with specific amino acid residues in the KRAS protein, such as cysteine or arginine.
Substitution reactions: The ligand can undergo substitution reactions with other functional groups to modify its chemical structure and enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
DMSO (dimethyl sulfoxide): Used as a solvent for the preparation of in vivo formulations.
PEG300 (polyethylene glycol 300): Used to enhance the solubility and stability of the compound.
Tween 80: Used as a surfactant to improve the dispersion of the compound in aqueous solutions.
Major Products Formed
The major products formed from the reactions involving this compound include various analogs and derivatives with enhanced binding affinity and specificity for the KRAS protein. These products are characterized and evaluated for their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
KRAS ligand 3 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of KRAS mutations in cancer development and progression. It serves as a tool to investigate the molecular mechanisms underlying KRAS-driven cancers and to develop targeted therapies.
Drug discovery: This compound is employed in high-throughput screening assays to identify potential inhibitors of KRAS and other related proteins. It helps in the discovery and optimization of new drug candidates for cancer treatment.
Biological studies: The compound is used to explore the biological functions of KRAS and its interactions with other cellular proteins. It aids in understanding the signaling pathways regulated by KRAS and their impact on cell growth and survival.
Wirkmechanismus
KRAS ligand 3 exerts its effects by binding to specific sites on the KRAS protein, thereby inhibiting its activity. The compound targets the Switch II pocket of KRAS, which is involved in the binding and hydrolysis of GTP (guanosine triphosphate) . By binding to this pocket, this compound prevents the activation of KRAS and its downstream signaling pathways, such as the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells.
Vergleich Mit ähnlichen Verbindungen
KRAS ligand 3 can be compared with other similar compounds targeting the KRAS protein, such as:
This compound is unique in its ability to target multiple KRAS mutations and its potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.
Eigenschaften
Molekularformel |
C24H28F3N5 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
4-methyl-7-(4-methylpiperazin-1-yl)-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1 |
InChI-Schlüssel |
AUDXCBLEOQOTQY-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
Kanonische SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
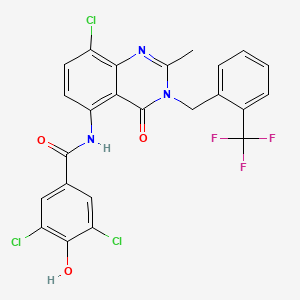
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
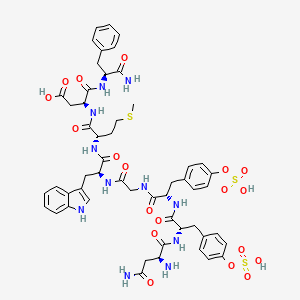
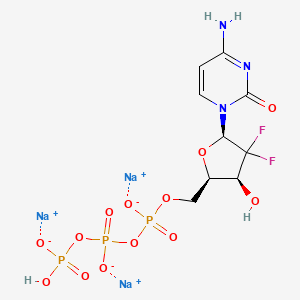
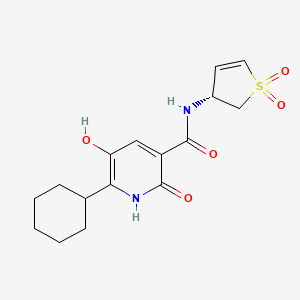
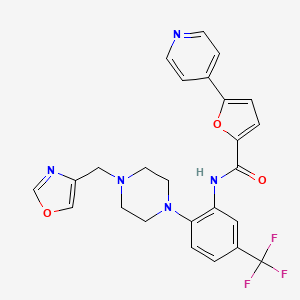

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
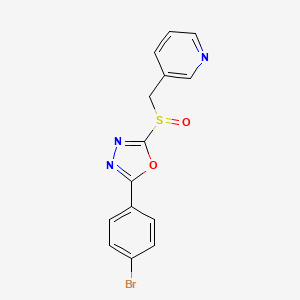
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
